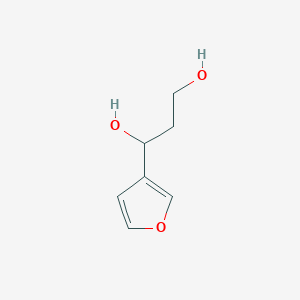
(S)-1-(3-Furyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Furyl)-1,3-propanediol is a chiral organic compound featuring a furan ring attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Furyl)-1,3-propanediol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-furylmethanol.
Oxidation: 3-furylmethanol is oxidized to 3-furylmethanal using an oxidizing agent such as pyridinium chlorochromate.
Reduction: The 3-furylmethanal is then subjected to asymmetric reduction using a chiral catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric reduction processes, utilizing chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: 3-furylmethanal, 3-furylmethanoic acid.
Reduction Products: 3-furylmethanol derivatives.
Substitution Products: Various substituted furyl derivatives.
Scientific Research Applications
(S)-1-(3-Furyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Furyl)-1,3-propanediol involves its interaction with specific molecular targets, leading to various biological effects. The furan ring and hydroxyl groups play crucial roles in its binding to enzymes and receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
®-1-(3-Furyl)-1,3-propanediol: The enantiomer of (S)-1-(3-Furyl)-1,3-propanediol, with different stereochemistry.
3-Furylmethanol: A precursor in the synthesis of this compound.
3-Furylmethanal: An intermediate in the synthesis process.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activity and selectivity in interactions with molecular targets
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-(furan-3-yl)propane-1,3-diol |
InChI |
InChI=1S/C7H10O3/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7-9H,1,3H2 |
InChI Key |
SRCFLSHXORAAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


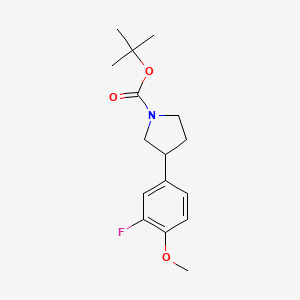
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)
![8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
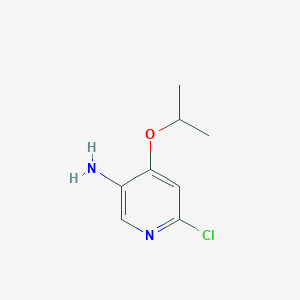
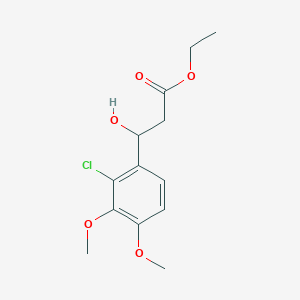
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)

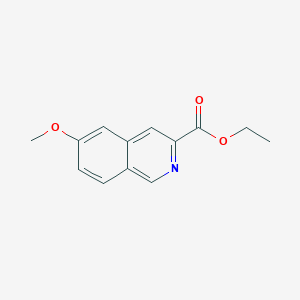
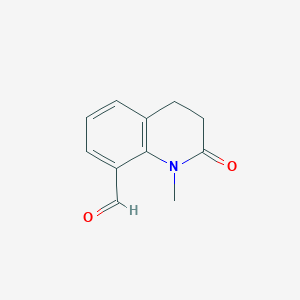
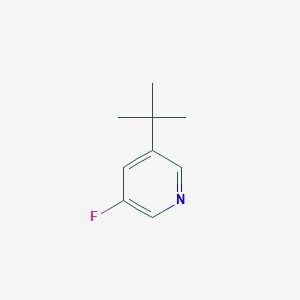
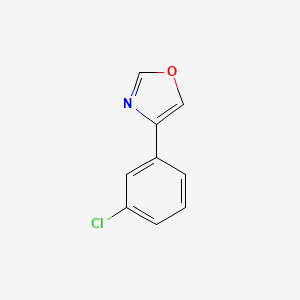
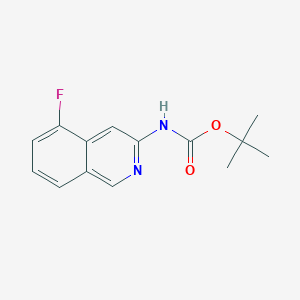
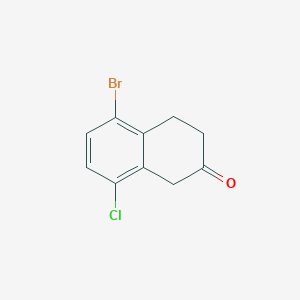
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
